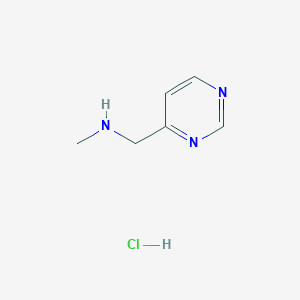![molecular formula C12H13N3O3 B1423968 N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide CAS No. 950029-01-3](/img/structure/B1423968.png)
N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an oxazole ring, a methoxyphenyl group, and a hydroxyethanimidamide moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methoxyphenylacetic acid and an amine. This reaction often requires a dehydrating agent like phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.
-
Introduction of the Ethanimidamide Group: : The ethanimidamide moiety is introduced via a reaction between the oxazole derivative and an appropriate amidine compound. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
-
Hydroxylation: : The final step involves the hydroxylation of the ethanimidamide group, which can be achieved using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (NaOAc).
Industrial Production Methods
Industrial production of N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding oxo derivatives.
-
Reduction: : The compound can be reduced at the oxazole ring or the ethanimidamide group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced oxazole or ethanimidamide derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the hydroxyethanimidamide moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide can be compared with other similar compounds, such as:
N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]acetamidamide: Similar structure but with an acetamidamide group instead of ethanimidamide.
N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanimidamide: Contains a thiazole ring instead of an oxazole ring.
N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]propanimidamide: Features a propanimidamide group instead of ethanimidamide.
These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity
特性
IUPAC Name |
N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-4-2-8(3-5-10)12-14-9(7-18-12)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAPHUCFFSDVRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)

![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)

